molecular formula C15H14N4S B8639116 4-methyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine

4-methyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine

Cat. No. B8639116
M. Wt: 282.4 g/mol
InChI Key: CAIMPUSNVOLAAJ-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

A microwave vial was charged with Intermediate 18 (218 mg, 0.670 mmol), 5-bromo-1,3-thiazole (59.9 μL, 0.670 mmol), Pd2(dba)3 (30.7 mg, 0.034 mmol), X-Phos (32.0 mg, 0.067 mmol) and cesium carbonate (437 mg, 1.341 mmol). The system was purged and flushed with Ar(g) four times before adding dioxane (918 μL) and water (92 μL). Again, the system was purged and flushed five times before sealing the vial and heating at 100° C. LCMS showed ˜60% desired product, ˜35% de-borolated product and remaining unreacted starting material. The reaction mixture was diluted with ethyl acetate, filtered through a celite plug and concentrated. The resultant residue was purified by column chromatography on silica gel (Biotage, 0-20% ethyl acetate in hexanes) to afford 4-methyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine (105 mg, 0.372 mmol, 55.5%). MS ESI: [M+H]+ m/z 283.0. 1H NMR (500 MHz, DMSO-D6) δ 9.60 (s, 1H), 9.04 (s, 1H), 8.35 (d, J=6.6, 1H), 8.18 (s, 1H), 8.04 (s, 1H), 7.54 (s, 1H), 7.10 (s, 1H), 6.75 (d, J=6.3, 1H), 2.37 (s, 3H), 2.30 (s, 3H).
Name
Intermediate 18
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
59.9 μL
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
30.7 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]2[CH:14]=[C:13](B3OC(C)(C)C(C)(C)O3)[CH:12]=[C:11]([CH3:24])[CH:10]=2)[N:3]=1.Br[C:26]1[S:30][CH:29]=[N:28][CH:27]=1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]2[CH:14]=[C:13]([C:26]3[S:30][CH:29]=[N:28][CH:27]=3)[CH:12]=[C:11]([CH3:24])[CH:10]=2)[N:3]=1 |f:3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Intermediate 18
Quantity
218 mg
Type
reactant
Smiles
CC1=NC(=NC=C1)NC1=CC(=CC(=C1)B1OC(C(O1)(C)C)(C)C)C
Name
Quantity
59.9 μL
Type
reactant
Smiles
BrC1=CN=CS1
Name
Quantity
32 mg
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
cesium carbonate
Quantity
437 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
30.7 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was purged
CUSTOM
Type
CUSTOM
Details
flushed with Ar(g) four times
ADDITION
Type
ADDITION
Details
before adding dioxane (918 μL) and water (92 μL)
CUSTOM
Type
CUSTOM
Details
Again, the system was purged
CUSTOM
Type
CUSTOM
Details
flushed five times
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through a celite plug
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by column chromatography on silica gel (Biotage, 0-20% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NC=C1)NC1=CC(=CC(=C1)C1=CN=CS1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.372 mmol
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 55.5%
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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